molecular formula C4H7NOS B066921 (S)-4-Mercapto-2-pyrrolidinone CAS No. 184759-58-8

(S)-4-Mercapto-2-pyrrolidinone

Cat. No.: B066921
CAS No.: 184759-58-8
M. Wt: 117.17 g/mol
InChI Key: RADPGJBZLCMARV-VKHMYHEASA-N
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Description

(S)-4-Mercapto-2-pyrrolidinone is a chiral sulfur-containing heterocyclic compound It is characterized by a pyrrolidinone ring with a mercapto group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Mercapto-2-pyrrolidinone can be synthesized through several methods One common approach involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Mercapto-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

(S)-4-Mercapto-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Mercapto-2-pyrrolidinone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and other biological processes. This interaction can affect various pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

  • Thiazoles
  • Thiadiazoles
  • L-cysteine derivatives

This detailed article provides a comprehensive overview of (S)-4-Mercapto-2-pyrrolidinone, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4S)-4-sulfanylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADPGJBZLCMARV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440611
Record name (S)-4-MERCAPTO-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184759-58-8
Record name 4-Mercapto-2-pyrrolidinone, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184759588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-MERCAPTO-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MERCAPTO-2-PYRROLIDINONE, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8OK8YDO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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